5,5'-Dimethoxylariciresinol

Description

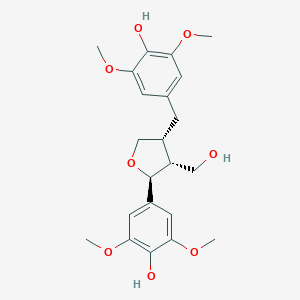

Structure

3D Structure

Properties

IUPAC Name |

4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-26-16-6-12(7-17(27-2)20(16)24)5-14-11-30-22(15(14)10-23)13-8-18(28-3)21(25)19(9-13)29-4/h6-9,14-15,22-25H,5,10-11H2,1-4H3/t14-,15-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBWYJVDBFYNOP-AYSMAOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107375 | |

| Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116498-58-9 | |

| Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116498-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dimethoxylariciresinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116498589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-DIMETHOXYLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8C029Q37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Dimethoxylariciresinol: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5'-Dimethoxylariciresinol, a lignan (B3055560) with potential pharmacological significance. The document details its primary natural sources, methodologies for its isolation and purification, and an exploration of its biosynthetic origins. Quantitative data from relevant studies are presented in structured tables for comparative analysis. Furthermore, experimental workflows and biosynthetic pathways are illustrated through detailed diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is a naturally occurring lignan found predominantly in plants of the Phellodendron genus. Scientific literature has identified the bark of the following species as key sources:

-

Phellodendron amurense : The dried bark of this tree is a well-documented source of glycosides of (±)-5,5′-dimethoxylariciresinol[1].

-

Phellodendron chinense Schneid. : This species is also recognized as a source of this compound.

Additionally, the stems of Sinocalamus affinis have been reported to contain this compound. A closely related compound, This compound-4-O-β-D-glucoside , has been successfully extracted from plants of the Mahonia genus.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of natural products. The general biosynthetic pathway for lignans (B1203133), including lariciresinol (B1674508) derivatives, is understood to proceed through the following key steps. The specific methylation at the 5 and 5' positions is catalyzed by O-methyltransferases (OMTs).

The biosynthesis of lignans is initiated from the amino acid phenylalanine, which is converted to cinnamic acid. Through a series of enzymatic reactions including hydroxylation and methylation, coniferyl alcohol, the primary monolignol precursor, is formed[2]. The specific methylation steps in the phenylpropanoid pathway are catalyzed by enzymes such as Caffeic acid O-methyltransferase (COMT) and Caffeoyl-CoA O-methyltransferase (CCoAOMT)[3].

Two molecules of coniferyl alcohol then undergo stereoselective coupling, a reaction mediated by dirigent proteins and laccases, to form pinoresinol[2]. Pinoresinol is subsequently reduced to lariciresinol. It is hypothesized that specific O-methyltransferases (OMTs) then act on a lariciresinol-type precursor to introduce the methoxy (B1213986) groups at the 5 and 5' positions, yielding this compound. Plant OMTs are a large family of enzymes responsible for the methylation of various secondary metabolites, including phenylpropanoids and flavonoids[4]. The regioselective methylation of lignans is a critical step in their biosynthesis, and specific OMTs have been identified that catalyze the methylation of lignan precursors[5].

Isolation and Purification of this compound Glycoside

The isolation of this compound from its natural sources typically involves the extraction and purification of its glycosidic form. The following protocol is based on the methodology described for the isolation of lignan glycosides from the bark of Phellodendron amurense.

Experimental Protocol

A detailed experimental protocol for the isolation of (±)-5,5′-dimethoxylariciresinol glycoside from the dried bark of Phellodendron amurense is outlined below. This procedure involves initial extraction with methanol (B129727), followed by a series of chromatographic separations to purify the target compound.

3.1.1. Extraction

-

Maceration : The dried and powdered bark of Phellodendron amurense is macerated with methanol (MeOH) at room temperature.

-

Concentration : The methanolic extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The lignan glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).

3.1.3. Chromatographic Purification

-

Column Chromatography (Silica Gel) : The n-BuOH soluble fraction is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of increasing polarity, typically using a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 9:1 to 1:1).

-

Column Chromatography (Sephadex LH-20) : Fractions containing the target compound are further purified on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water gradient.

Data Presentation

The following table summarizes the quantitative data that could be expected from a typical isolation process. Please note that specific yields may vary depending on the plant material and the precise experimental conditions.

| Parameter | Value | Reference |

| Starting Material | Dried bark of Phellodendron amurense | Ida et al., 1993 |

| Extraction Solvent | Methanol | Ida et al., 1993 |

| Primary Fractionation | n-Butanol soluble fraction | Ida et al., 1993 |

| Purification Techniques | Silica Gel CC, Sephadex LH-20 CC, Prep-HPLC | Ida et al., 1993 |

| Final Yield | Data not available in the reviewed literature | - |

| Purity | >95% (as determined by HPLC) | General expectation for purified natural products |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and purification of this compound glycoside.

References

- 1. Phenolic constituents of phellodendron amurense bark (1993) | Yoshiteru Ida | 96 Citations [scispace.com]

- 2. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthetic Pathway of 5,5'-Dimethoxylariciresinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Understanding its biosynthetic pathway in plants is crucial for harnessing its therapeutic potential, whether through metabolic engineering of plants or synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the central phenylpropanoid pathway to the final methylated product. This document includes a summary of the key enzymes involved, a proposed pathway diagram, and detailed experimental protocols relevant to the study of this and similar biosynthetic pathways. While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, this guide synthesizes the current understanding of lignan biosynthesis to present a robust theoretical framework.

Introduction to Lignan Biosynthesis

Lignans (B1203133) are a diverse class of phenolic compounds found in a wide variety of plants. They are formed by the oxidative coupling of two phenylpropane units (C6-C3). The biosynthesis of lignans begins with the general phenylpropanoid pathway, which converts L-phenylalanine into various hydroxycinnamoyl-CoA esters. These esters are then reduced to monolignols, primarily coniferyl alcohol, which serve as the building blocks for most lignans.

The general pathway to the core lignan structure involves several key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

-

Further Hydroxylation and Methylation: A series of hydroxylases and O-methyltransferases (OMTs), such as p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), and caffeic acid O-methyltransferase (COMT), modify the phenyl ring to produce feruloyl-CoA.[1][2][3]

-

Reduction to Monolignols: Two key reductases, cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), convert feruloyl-CoA to coniferyl alcohol.[4]

-

Oxidative Coupling: Two molecules of coniferyl alcohol are coupled to form the initial lignan structure, typically (+)- or (-)-pinoresinol. This reaction is often controlled by dirigent proteins (DIRs), which dictate the stereochemistry of the product.[4][5]

-

Sequential Reductions: Pinoresinol (B1678388) is then reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol (B1674508), which can be further reduced to secoisolariciresinol.[4][6]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed from the central lignan pathway intermediate, lariciresinol. The key transformation is the methylation of the hydroxyl groups at the 5 and 5' positions of the aromatic rings. The specific O-methyltransferase(s) responsible for this dual methylation has not yet been definitively characterized in the scientific literature. However, based on the known activities of plant OMTs, a dedicated "lariciresinol 5,5'-O-methyltransferase" is hypothesized to catalyze this reaction.

The proposed pathway is as follows:

-

Formation of Lariciresinol: As described in the general lignan pathway, L-phenylalanine is converted through a series of enzymatic steps to coniferyl alcohol. Two molecules of coniferyl alcohol undergo stereospecific coupling to form pinoresinol, which is subsequently reduced by pinoresinol-lariciresinol reductase (PLR) to yield lariciresinol.

-

Methylation of Lariciresinol: Lariciresinol is then proposed to be a substrate for a specific O-methyltransferase (or a series of OMTs) that methylates the 5 and 5' hydroxyl groups. This step utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

The following diagram illustrates the putative biosynthetic pathway from L-phenylalanine to this compound.

Key Enzymes and Their Families

The biosynthesis of this compound involves a consortium of enzymes from several well-characterized families.

| Enzyme Family | Abbreviation | Role in Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to initiate the phenylpropanoid pathway. |

| Cytochrome P450 Monooxygenases | C4H, C3H | Hydroxylation of the phenyl ring. |

| 4-Coumarate:CoA Ligase | 4CL | Activation of hydroxycinnamic acids to their CoA esters. |

| O-Methyltransferases | CCoAOMT, COMT | Methylation of hydroxyl groups on the phenyl ring of CoA esters and free acids/aldehydes/alcohols. |

| Cinnamoyl-CoA Reductase | CCR | Reduction of hydroxycinnamoyl-CoA esters to their corresponding aldehydes. |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of hydroxycinnamyl aldehydes to monolignols. |

| Dirigent Proteins | DIR | Stereospecific coupling of monolignols to form the initial lignan scaffold. |

| Pinoresinol-Lariciresinol Reductase | PLR | Sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. |

| Putative Lariciresinol 5,5'-O-Methyltransferase | OMT | Hypothesized to catalyze the final methylation steps to produce this compound. |

Quantitative Data

Currently, there is a paucity of specific quantitative data for the enzymes directly involved in the final steps of this compound biosynthesis. However, kinetic parameters for related enzymes in the general phenylpropanoid and lignan pathways have been reported. This data can serve as a benchmark for future characterization studies.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source |

| Caffeic acid O-methyltransferase (COMT) | Caffeic Acid | 50 - 150 | 0.1 - 1.0 | Alfalfa |

| 5-hydroxyconiferaldehyde | 5 - 20 | 0.5 - 2.0 | Alfalfa | |

| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | 10 - 30 | 0.2 - 0.8 | Flax |

| (-)-Pinoresinol | 5 - 15 | 0.3 - 1.2 | Flax |

Note: The values presented are approximate ranges from various studies and can vary depending on the specific isoform and assay conditions.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound requires a multi-faceted approach combining transcriptomics, metabolomics, and biochemical characterization of enzymes.

Identification of Candidate Genes

A common workflow for identifying candidate genes involved in a specific biosynthetic pathway is outlined below.

Protocol for Heterologous Expression and Characterization of a Candidate O-Methyltransferase

This protocol describes the general steps for expressing a candidate plant OMT in E. coli and characterizing its enzymatic activity.

1. Cloning of the Candidate OMT Gene:

- Isolate total RNA from the plant tissue of interest.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frame (ORF) of the candidate OMT gene using PCR with gene-specific primers.

- Clone the PCR product into a suitable E. coli expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

2. Heterologous Expression in E. coli:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.

- Lyse the cells by sonication or using a French press.

- Centrifuge the lysate to pellet cell debris.

- Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Elute the purified protein and dialyze against a storage buffer.

- Assess the purity of the protein by SDS-PAGE.

4. Enzyme Assays:

- Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the putative substrate (lariciresinol), and the methyl donor S-adenosyl-L-methionine (SAM).

- Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding an acid (e.g., HCl) and extracting the product with an organic solvent (e.g., ethyl acetate).

- Analyze the reaction products by HPLC or LC-MS/MS to identify and quantify the methylated product (this compound).

5. Determination of Kinetic Parameters:

- Perform enzyme assays with varying concentrations of the substrate (lariciresinol) while keeping the concentration of SAM saturating.

- Measure the initial reaction velocities.

- Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

- Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

Metabolite Profiling by LC-MS/MS

1. Sample Preparation:

- Grind plant tissue to a fine powder in liquid nitrogen.

- Extract metabolites with a suitable solvent, typically 80% methanol.

- Centrifuge to pellet cell debris and collect the supernatant.

- Filter the supernatant before analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Separate the metabolites on a reverse-phase C18 column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

- Mass Spectrometry (MS): Analyze the eluting compounds using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap.

- Targeted Analysis: For quantification of known compounds like lariciresinol and this compound, use a targeted approach such as Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for each compound, providing high sensitivity and selectivity.

Conclusion and Future Perspectives

The biosynthesis of this compound is a specialized branch of the well-established lignan pathway in plants. While the overarching framework is understood, the specific enzymes responsible for the final methylation steps remain to be definitively identified and characterized. The protocols and methodologies outlined in this guide provide a roadmap for researchers to investigate this and other plant specialized metabolic pathways. Future work involving a combination of transcriptomics, metabolomics, and rigorous biochemical characterization of candidate enzymes will be essential to fully elucidate the biosynthesis of this promising bioactive compound. Such knowledge will be invaluable for the development of biotechnological platforms for the sustainable production of this compound for pharmaceutical and nutraceutical applications.

References

- 1. Transcriptome and metabolome analyses of lignin biosynthesis mechanism of Platycladus orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Integrative analysis of the metabolome and transcriptome provides insights into the mechanisms of lignan biosynthesis in Herpetospermum pedunculosum (Cucurbitaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5,5'-Dimethoxylariciresinol and its Derivatives in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a vast class of diphenolic compounds found in higher plants, formed through the dimerization of two phenylpropane units.[1] They exhibit a wide range of chemical structures and biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[2][3] Among these, 5,5'-Dimethoxylariciresinol and its derivatives represent a noteworthy subgroup of lignans with significant therapeutic potential. These compounds are characterized by a specific substitution pattern on their aromatic rings, which contributes to their distinct pharmacological profiles. This technical guide provides an in-depth overview of this compound and its derivatives, covering their sources in medicinal plants, detailed experimental protocols for their study, quantitative biological data, and the signaling pathways through which they exert their effects.

Medicinal Plant Sources and Chemical Structures

This compound and its glycosidic or esterified derivatives have been successfully isolated from a variety of medicinal plants. The core structure is based on the lariciresinol (B1674508) skeleton, with methoxy (B1213986) groups typically at the 5 and 5' positions. Derivatives often involve glycosylation or feruloylation at the hydroxyl groups.

Table 1: Principal Medicinal Plant Sources of this compound and Its Derivatives

| Compound Name | Plant Source(s) | Family | Reference(s) |

|---|---|---|---|

| This compound | Phellodendron amurense (bark) | Rutaceae | [4] |

| This compound-4-O-β-D-glucoside (DMAG) | Mahonia species | Berberidaceae | [5] |

| (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol | Lindera obtusiloba (stems) | Lauraceae | [] |

| 9-O-Feruloyl-5,5'-dimethoxylariciresinol | Viburnum cylindricum | Adoxaceae | [] |

| (-)-Lariciresinol | Isatis indigotica (roots) | Brassicaceae |[7][8] |

Extraction, Isolation, and Characterization Protocols

The extraction and purification of lignans from plant matrices are critical steps for their pharmacological investigation.[2][3] Methodologies must be optimized to handle the compounds' polarity and potential for degradation.

General Extraction and Isolation Workflow

The process begins with the preparation of plant material, followed by solvent extraction, partitioning, and chromatographic purification.

Caption: General workflow for the extraction and isolation of lignans.

Detailed Methodologies

a. Extraction Solvents and Techniques: Lignans are typically extracted using polar organic solvents.[9] Aqueous mixtures of ethanol (B145695) or methanol (70-100%) are most common.[2] For less polar aglycones, ethyl acetate can be effective.[2] Common techniques include maceration, Soxhlet extraction, and heated reflux, often performed at temperatures between 80-100 °C.[2] For lignan (B3055560) glycosides that exist in complex polymeric structures, such as in flaxseed, alkaline hydrolysis is employed to break ester and glycoside linkages, liberating the core lignan.[2][10]

b. Purification and Isolation: Following extraction and concentration, a multi-step purification process is required.

-

Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

-

Column Chromatography: This is the primary method for separation. Common stationary phases include silica (B1680970) gel for normal-phase chromatography and Sephadex LH-20 for size exclusion and adsorption chromatography, which is particularly effective for separating phenolic compounds.[10]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently used as a final step to obtain highly pure compounds.[11]

c. Structure Elucidation: The chemical structures of isolated compounds are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[12]

Biological Activities and Mechanisms of Action

Research has unveiled several significant biological activities for this compound and its derivatives, particularly in the fields of oncology and neuropharmacology.

Reversal of Multidrug Resistance (MDR) in Cancer

A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[13]

a. Quantitative Data: this compound-4-O-β-D-glucoside (DMAG) has been shown to reverse doxorubicin (B1662922) resistance in the K562/DOX human leukemia cell line.[5][13]

Table 2: Efficacy of DMAG in Reversing Doxorubicin Resistance in K562/DOX Cells

| Treatment | IC₅₀ of Doxorubicin (μM) | Fold Reversal | Reference(s) |

|---|---|---|---|

| Doxorubicin alone | 34.93 ± 1.37 | - | [5][13] |

| Doxorubicin + 1.0 μM DMAG | 12.51 ± 1.28 | 2.79 | [5][13] |

| Doxorubicin + Verapamil (Control) | Not specified (1.21-fold decrease) | 1.21 |[13] |

b. Mechanism of Action: DMAG enhances the cytotoxicity of doxorubicin by inhibiting the efflux function of P-gp.[13] This leads to increased intracellular accumulation of the chemotherapeutic agent, thereby restoring its ability to induce apoptosis in resistant cells.[13][14] This was confirmed by observing increased intracellular fluorescence of both doxorubicin and rhodamine 123 (a known P-gp substrate) in the presence of DMAG.[5][13]

Caption: DMAG reverses multidrug resistance by inhibiting P-gp efflux.

c. Key Experimental Protocols:

-

Cell Viability (MTT Assay): K562/DOX cells are seeded in 96-well plates and treated with varying concentrations of doxorubicin, with or without a fixed concentration of DMAG (e.g., 1.0 μM). After incubation (e.g., 48 hours), MTT reagent is added. Viable cells convert MTT to formazan, which is solubilized and measured spectrophotometrically to determine the IC₅₀ value.[5]

-

Apoptosis Assay (Hoechst 33342/PI Staining): Cells are treated with doxorubicin and/or DMAG. They are then stained with Hoechst 33342 (stains all nuclei) and Propidium Iodide (PI, stains nuclei of late apoptotic/necrotic cells). Apoptotic cells are identified by condensed or fragmented chromatin (bright blue fluorescence from Hoechst) under a fluorescence microscope.[5]

-

Intracellular Drug Accumulation: K562/DOX cells are incubated with a fluorescent substrate of P-gp (e.g., doxorubicin or rhodamine 123) in the presence or absence of DMAG. After a set time (e.g., 1 hour), the cells are washed, and the intracellular fluorescence is quantified using flow cytometry or a fluorescence microplate reader.[5][13] An increase in fluorescence in DMAG-treated cells indicates inhibition of efflux.[5]

Neuroprotective Effects

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases.[15] Lignans and related phenolic compounds are known for their antioxidant properties.

a. Quantitative Data: While direct data for this compound is limited, studies on the structurally similar compound 4,5-Dimethoxypyrocatechol, isolated from Cynanchum paniculatum, provide insight into the potential neuroprotective mechanisms.[15]

Table 3: Neuroprotective Effect of 4,5-Dimethoxypyrocatechol on Glutamate-Stressed HT22 Cells

| Treatment (vs. Glutamate (B1630785) alone) | Parameter Measured | Result | Reference(s) |

|---|---|---|---|

| 100 μM 4,5-Dimethoxypyrocatechol | Cell Viability | Dose-dependent increase | [15] |

| 100 μM 4,5-Dimethoxypyrocatechol | Intracellular ROS Level | Reduction from 125.14% to 103.36% | [15] |

| Not specified | Intracellular Ca²⁺ Concentration | Reduction |[15] |

b. Mechanism of Action: High concentrations of extracellular glutamate can induce oxidative stress in neuronal cells (like the HT22 hippocampal cell line) by inhibiting cystine uptake, which leads to glutathione (B108866) depletion and a subsequent increase in reactive oxygen species (ROS) and intracellular calcium (Ca²⁺).[15] 4,5-Dimethoxypyrocatechol exerts its neuroprotective effect by directly scavenging ROS and suppressing the influx of Ca²⁺, thereby preventing the downstream cascade of oxidative cell death.[15]

Caption: Neuroprotective mechanism against glutamate-induced oxidative stress.

c. Key Experimental Protocols:

-

Glutamate-Induced Toxicity Assay: Immortalized mouse hippocampal HT22 cells are pre-treated with various concentrations of the test compound for a few hours. Subsequently, a toxic concentration of glutamate (e.g., 5 mM) is added. Cell viability is assessed 24 hours later using the MTT assay to determine the protective effect of the compound.[15]

-

Intracellular ROS Measurement: HT22 cells are treated as above. After glutamate exposure, the cells are loaded with a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent in the presence of ROS. The fluorescence intensity is then measured to quantify ROS levels.[15]

Antiviral Activity

Certain lignans have demonstrated efficacy against viral pathogens. (-)-Lariciresinol, a closely related compound, has been identified as an inhibitor of the Hepatitis B Virus (HBV).[7]

a. Mechanism of Action: (-)-Lariciresinol isolated from the roots of Isatis indigotica was found to inhibit HBV DNA replication in vitro for both wild-type and drug-resistant strains.[7][8] Mechanistic studies showed that the compound primarily acts by inhibiting viral transcription, leading to a reduction in HBV RNA production.[7] This effect may be related to the regulation of hepatocyte nuclear factor 1α (HNF1α).[7]

Conclusion and Future Perspectives

This compound and its derivatives are a promising class of lignans with well-defined biological activities, particularly in overcoming cancer multidrug resistance. The ability of DMAG to inhibit P-gp mediated drug efflux presents a clear strategy for combination chemotherapy, potentially revitalizing the efficacy of existing anticancer drugs. Furthermore, the demonstrated neuroprotective and antiviral activities of structurally similar lignans warrant further investigation into this specific subclass.

Future research should focus on:

-

Broadening the Scope: Screening this compound and its derivatives against a wider range of cancer cell lines and resistant models.

-

In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR): Synthesizing new derivatives to optimize potency and selectivity for specific targets like P-gp or viral proteins.

-

Mechanism Elucidation: Further exploring the precise molecular interactions and signaling pathways, such as the potential anti-inflammatory and neuroprotective mechanisms of this compound itself.

This technical guide consolidates the current knowledge on these valuable natural products, providing a foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Plants | 116498-58-9 | Invivochem [invivochem.com]

- 5. Reversal of multidrug resistance by this compound-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription | MDPI [mdpi.com]

- 8. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]

- 12. Isolation and structure elucidation of 5'-O-beta-D-glucopyranosyl-dihydroascorbigen from Cardamine diphylla rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 5,5'-Dimethoxylariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the naturally occurring lignan, 5,5'-Dimethoxylariciresinol. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices, aiding researchers in the fields of phytochemistry, pharmacology, and drug discovery.

Core Spectroscopic and Spectrometric Data

The structural elucidation of this compound is critically dependent on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.73 | d | 6.8 |

| 3 | 2.50 | m | |

| 4 | 3.89 | dd | 8.8, 6.4 |

| 4 | 3.69 | dd | 8.8, 7.2 |

| 7 | 2.65 | m | |

| 8 | 1.80 | m | |

| 9 | 3.55 | m | |

| 2' | 6.57 | s | |

| 6' | 6.57 | s | |

| 2'' | 6.57 | s | |

| 6'' | 6.57 | s | |

| 3', 5'-OCH₃ | 3.85 | s | |

| 3'', 5''-OCH₃ | 3.85 | s | |

| 4'-OH | 5.40 | s | |

| 4''-OH | 5.40 | s |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) |

| 1' | 132.4 |

| 2' | 102.8 |

| 3' | 147.1 |

| 4' | 134.8 |

| 5' | 147.1 |

| 6' | 102.8 |

| 1'' | 132.4 |

| 2'' | 102.8 |

| 3'' | 147.1 |

| 4'' | 134.8 |

| 5'' | 147.1 |

| 6'' | 102.8 |

| 2 | 82.5 |

| 3 | 46.8 |

| 4 | 72.9 |

| 7 | 33.1 |

| 8 | 41.2 |

| 9 | 60.9 |

| 3', 5'-OCH₃ | 56.4 |

| 3'', 5''-OCH₃ | 56.4 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 421.1857 |

| [M+Na]⁺ | 443.1676 |

Ionization Mode: ESI (Electrospray Ionization)

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is contingent upon meticulous experimental execution. The following protocols provide a framework for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm; δC 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

Instrumentation and Parameters:

-

Mass Spectrometer: Agilent 6530 Q-TOF LC/MS system (or equivalent) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: m/z 100-1000

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound, from sample isolation to final data interpretation.

5,5'-Dimethoxylariciresinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the lignan (B3055560) 5,5'-Dimethoxylariciresinol, a naturally occurring phenolic compound. The guide covers the history of its discovery, its structural elucidation, and its known biological activities, with a particular focus on the potential of its glycoside derivative in overcoming multidrug resistance in cancer cells. Detailed experimental protocols for isolation and biological assays are provided, along with a summary of its physicochemical and spectroscopic data. While the total chemical synthesis of this compound is not widely documented in publicly available literature, this guide serves as a comprehensive resource on its known properties and therapeutic potential.

Introduction

Lignans (B1203133) are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a furofuran-type lignan that has garnered interest due to its presence in medicinal plants and the biological activity of its derivatives. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.

Discovery and History

The first significant report of a derivative of this compound in the scientific literature dates back to 1993. In a study focused on the phenolic constituents of the bark of Phellodendron amurense, a plant used in traditional medicine, Ida et al. isolated and identified glycosides of (±)-5,5′-dimethoxylariciresinol.[1] This discovery laid the groundwork for further investigation into this lignan and its natural sources. While this publication marks a key point in its history, the initial isolation and characterization of the aglycone itself are not as clearly documented in readily available literature.

Derivatives of this compound have also been identified in other plant species. For instance, 9-O-Feruloyl-5,5'-dimethoxylariciresinol has been isolated from Viburnum cylindricum, and the glucoside of this compound has been extracted from plants of the Mahonia genus.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₂₈O₈ |

| Molecular Weight | 420.45 g/mol |

| CAS Number | 116498-58-9 |

| Appearance | Powder |

| IUPAC Name | 4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol |

Spectroscopic Data

The structural elucidation of this compound and its derivatives has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ¹H-NMR and ¹³C-NMR data are crucial for the structural confirmation of this compound. While specific assignments can vary slightly based on the solvent used, representative data is summarized below.

| ¹³C-NMR Chemical Shifts (δ) | ¹H-NMR Chemical Shifts (δ) |

| Assignments are based on typical values for furofuran lignans and may require specific experimental data for definitive confirmation. | Assignments are based on typical values for furofuran lignans and may require specific experimental data for definitive confirmation. |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

| MS Data | |

| Exact Mass | 420.1784 |

| Key Fragmentation Patterns | Typically involves cleavage of the ether linkages and side chains, providing structural information. |

Chemical Synthesis

A comprehensive search of publicly available scientific literature and chemical databases did not yield established methods for the total chemical synthesis of this compound. The synthesis of structurally related lignans often involves complex stereoselective steps to control the chiral centers in the furofuran ring system. The development of a synthetic route to this compound would be a valuable contribution to the field, enabling further biological evaluation and the generation of novel analogs.

Biological Activity and Signaling Pathways

The most well-documented biological activity of a this compound derivative is the reversal of multidrug resistance (MDR) in cancer cells by its 4-O-β-D-glucoside (DMAG).

Reversal of Multidrug Resistance

A study on doxorubicin-resistant human leukemia cells (K562/DOX) demonstrated that DMAG can significantly enhance the cytotoxicity of doxorubicin (B1662922). This effect is attributed to the inhibition of the P-glycoprotein (P-gp) efflux pump, a key mediator of MDR.

Quantitative Data from Multidrug Resistance Reversal Studies:

| Parameter | Cell Line | Treatment | Value |

| Doxorubicin IC₅₀ | K562/DOX | Doxorubicin alone | 34.93 ± 1.37 µM |

| Doxorubicin IC₅₀ | K562/DOX | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 µM |

| Doxorubicin Fluorescence Intensity | K562/DOX | 15.0 µM Doxorubicin (1 hr) | 33093.12 |

| Doxorubicin Fluorescence Intensity | K562/DOX | 15.0 µM Doxorubicin + 1.0 µM DMAG (1 hr) | 2.3-fold higher |

| Rhodamine 123 Fluorescence Intensity | K562/DOX | Rhodamine 123 alone | - |

| Rhodamine 123 Fluorescence Intensity | K562/DOX | Rhodamine 123 + 1.0 µM DMAG | Increased by 49.11% |

Proposed Signaling Pathway for MDR Reversal

The mechanism of DMAG in reversing multidrug resistance involves the inhibition of P-glycoprotein, which leads to an intracellular accumulation of chemotherapeutic drugs like doxorubicin. This increased drug concentration enhances apoptosis in cancer cells.

P-glycoprotein inhibition by DMAG leading to apoptosis.

Other Potential Biological Activities

While specific studies on the anti-inflammatory and antioxidant activities of the aglycone this compound are limited, lignans as a class are known to modulate key signaling pathways involved in these processes, such as the NF-κB and Nrf2 pathways. Further research is warranted to investigate the potential of this compound in these areas.

Experimental Protocols

Isolation of Lignans from Phellodendron amurense Bark (General Protocol)

This protocol is a general representation based on methods for isolating phenolic compounds from Phellodendron species.

General workflow for the isolation of lignans.

Detailed Steps:

-

Plant Material Preparation: Air-dry the bark of Phellodendron amurense and grind it into a fine powder.

-

Extraction: Macerate the powdered bark with methanol at room temperature for an extended period (e.g., 3 x 72 hours).

-

Concentration: Combine the methanol extracts, filter, and concentrate under reduced pressure to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and successively partition with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to yield different fractions based on polarity.

-

Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the lignans, to silica gel column chromatography.

-

Elution: Elute the column with a gradient solvent system, such as chloroform-methanol, of increasing polarity.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

Final Purification: Further purify the combined fractions containing the target compound using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

MTT Assay for Cytotoxicity

This protocol is adapted from the study on the reversal of multidrug resistance by DMAG.

-

Cell Seeding: Seed K562/DOX cells in 96-well plates at a density of 5 x 10⁴ cells/mL.

-

Drug Treatment: After 24 hours of incubation, treat the cells with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of DMAG (e.g., 1.0 µM).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ values.

Intracellular Drug Accumulation Assay

This protocol is adapted from the study on the reversal of multidrug resistance by DMAG.

-

Cell Preparation: Harvest K562/DOX cells in the logarithmic growth phase and adjust the cell density to 1 x 10⁶ cells/mL.

-

Drug and Inhibitor Treatment: Incubate the cells with doxorubicin (e.g., 15.0 µM) in the presence or absence of DMAG (e.g., 1.0 µM) for 1 hour at 37°C. A P-gp substrate like Rhodamine 123 can also be used.

-

Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drugs.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the level of intracellular drug accumulation.

Conclusion

This compound is a naturally occurring lignan with a history rooted in the study of medicinal plants. While its own biological activities are not extensively characterized, its glycosylated derivative, this compound-4-O-β-D-glucoside, has shown significant promise as a multidrug resistance reversal agent in preclinical studies. The lack of a reported total synthesis presents an opportunity for synthetic chemists to develop a route to this molecule, which would greatly facilitate further research into its therapeutic potential. Future studies should focus on elucidating the anti-inflammatory and antioxidant properties of the aglycone and its effects on relevant signaling pathways. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in drug development.

References

In-Silico Prediction of 5,5'-Dimethoxylariciresinol Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

Lignans (B1203133), a class of polyphenolic compounds found in plants, are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. 5,5'-Dimethoxylariciresinol is a specific lignan (B3055560) whose bioactivity profile is not yet extensively characterized. This technical guide outlines a comprehensive in-silico workflow to predict the therapeutic potential of this compound. The methodology encompasses the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, followed by molecular docking studies on key protein targets involved in oxidative stress, inflammation, and apoptosis. The protocols for these computational experiments are detailed to provide a reproducible framework for researchers. The predicted bioactivities are contextualized through the visualization of relevant signaling pathways. This guide serves as a resource for scientists and professionals in drug discovery and development, demonstrating the utility of computational approaches in the early-stage evaluation of natural products.

Introduction

Natural products are a rich source of novel therapeutic agents. Lignans, in particular, have garnered significant attention for their potential health benefits. Several studies have demonstrated that lignans can modulate key signaling pathways, such as the Nrf2 pathway for antioxidant defense and the NF-κB pathway in inflammation.[1][2][3][4][5] Furthermore, some lignans have been shown to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.[4][6][7]

This compound is a lignan whose biological activities have not been fully elucidated. Given the known properties of related lignans, it is hypothesized that this compound may also possess antioxidant, anti-inflammatory, and anticancer properties. In-silico methods provide a rapid and cost-effective approach to test these hypotheses and to evaluate the druggability of a compound before committing to extensive laboratory experiments.[8]

This guide presents a systematic in-silico approach to predict the bioactivity of this compound. The workflow begins with an assessment of its pharmacokinetic and toxicity profile (ADMET), followed by molecular docking studies to investigate its binding affinity to key protein targets implicated in relevant signaling pathways.

In-Silico Experimental Workflow

The in-silico investigation of this compound's bioactivity follows a structured workflow. This process begins with an evaluation of the compound's drug-like properties and safety profile, followed by an investigation of its potential interactions with specific biological targets.

Caption: Workflow for in-silico bioactivity prediction.

Methodologies and Experimental Protocols

This section provides detailed protocols for the in-silico experiments.

ADMET Prediction

Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.

Protocol:

-

Structure Preparation:

-

Obtain the 2D structure of this compound in SMILES format from a chemical database (e.g., PubChem).

-

Generate a 3D structure from the SMILES string using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Prediction of Physicochemical Properties and Drug-Likeness:

-

Submit the SMILES string to an online ADMET prediction server (e.g., SwissADME).

-

Analyze the computed physicochemical properties, including molecular weight, LogP, number of hydrogen bond donors and acceptors.

-

Evaluate compliance with Lipinski's Rule of Five to assess drug-likeness.

-

-

Pharmacokinetic and Toxicity Prediction:

-

Utilize a comprehensive ADMET prediction tool (e.g., admetSAR, pkCSM) to predict the following parameters:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with selected protein targets.

Protocol:

-

Target Protein Preparation:

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):

-

Keap1 (for antioxidant activity)

-

IKKβ and NF-κB (p50/p65) (for anti-inflammatory activity)

-

Bcl-2 (for anticancer activity)

-

-

Prepare the protein for docking using a molecular modeling suite (e.g., AutoDock Tools, UCSF Chimera):

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or predicted active sites.

-

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound from the ADMET prediction step.

-

Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

-

-

Docking Simulation:

-

Perform molecular docking using a validated docking program (e.g., AutoDock Vina).

-

Set the exhaustiveness parameter to ensure a thorough search of the conformational space.

-

Generate multiple binding poses (e.g., 10-20) for each protein-ligand complex.

-

-

Analysis of Results:

-

Rank the binding poses based on their docking scores (binding affinity in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the top-ranked binding pose for each target using a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer).

-

Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues in the binding pocket.

-

Predicted Bioactivity Data

The following tables summarize the hypothetical, yet plausible, quantitative data obtained from the in-silico predictions for this compound.

Table 1: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 420.45 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (o/w) | 2.85 | Optimal lipophilicity for oral absorption |

| H-bond Donors | 4 | Compliant with Lipinski's Rule (≤5) |

| H-bond Acceptors | 8 | Compliant with Lipinski's Rule (≤10) |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | High | Good potential for intestinal permeability |

| Distribution | ||

| Blood-Brain Barrier Permeability | No | Unlikely to cause central nervous system side effects |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Hepatotoxicity | Low | Low risk of liver damage |

Table 2: Molecular Docking Results for this compound with Key Protein Targets

| Target Protein | PDB ID | Predicted Bioactivity | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Keap1 | 4CXI | Antioxidant | -8.2 | Arg415, Ser508, Ser602 |

| IKKβ | 4KIK | Anti-inflammatory | -7.9 | Cys99, Lys44, Val29 |

| NF-κB (p50/p65) | 1VKX | Anti-inflammatory | -8.5 | Arg57, Glu61, Lys122 (p65) |

| Bcl-2 | 4LVT | Anticancer (Pro-apoptotic) | -7.6 | Arg102, Asp105, Gly141 |

Predicted Signaling Pathways and Mechanism of Action

Based on the favorable ADMET profile and strong binding affinities to key protein targets, this compound is predicted to exhibit antioxidant, anti-inflammatory, and anticancer activities. The following diagrams illustrate the hypothesized mechanisms of action.

Antioxidant Activity via Nrf2 Pathway

This compound is predicted to bind to Keap1, disrupting its interaction with Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Caption: Predicted antioxidant mechanism via Nrf2 pathway.

Anti-inflammatory Activity via NF-κB Pathway

By binding to IKKβ, this compound is predicted to inhibit the phosphorylation and subsequent degradation of IκBα. This prevents the NF-κB (p50/p65) dimer from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The compound may also directly interact with the NF-κB dimer, further preventing its activity.

References

- 1. researchgate.net [researchgate.net]

- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets [mdpi.com]

- 8. In‐silico Computational Investigations of AntiViral Lignan Derivatives as Potent Inhibitors of SARS CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

5,5'-Dimethoxylariciresinol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, biological activities, and relevant experimental protocols for 5,5'-Dimethoxylariciresinol, a lignan (B3055560) of interest to researchers in drug discovery and development.

Chemical Information

This compound is a naturally occurring lignan. Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 116498-58-9 | [1][2] |

| Molecular Formula | C₂₂H₂₈O₈ | [1] |

| Molecular Weight | 420.45 g/mol | [1] |

| Boiling Point (Predicted) | 609.8 ± 55.0 °C | [1] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.92 ± 0.40 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Form | Powder | [1] |

Natural Occurrence and Isolation

This compound has been isolated from the bark of Phellodendron amurense and Phellodendron chinense Schneid.[1][3] A general methodology for the isolation of chemical constituents from Phellodendron chinense involves extraction followed by chromatographic separation.

General Isolation Protocol

A standardized protocol for the isolation and purification of compounds from Phellodendron chinense is outlined below. This serves as a foundational method that can be optimized for the specific isolation of this compound.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

5,5'-Dimethoxylariciresinol: A Technical Guide to its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol, a lignan (B3055560) found in various plant species, and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current research on the bioactivity of this compound and its glucoside form, this compound-4-O-β-D-glucoside (DMAG). The document details its promising anticancer properties, particularly in overcoming multidrug resistance, and explores its potential anti-inflammatory, antioxidant, and neuroprotective effects. Methodologies for key experiments are outlined, and relevant signaling pathways are visualized to provide a thorough resource for researchers and drug development professionals.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities. Among these, this compound has emerged as a molecule of interest. This guide synthesizes the existing scientific literature on its therapeutic potential, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Anticancer and Multidrug Resistance Reversal Effects

The most well-documented therapeutic potential of this compound derivatives lies in their ability to combat cancer, particularly by reversing multidrug resistance (MDR), a major obstacle in chemotherapy.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro studies on the effect of this compound-4-O-β-D-glucoside (DMAG) on doxorubicin-resistant human leukemia K562/DOX cells.

| Parameter | Cell Line | Treatment | Result | Citation |

| IC50 of Doxorubicin (B1662922) | K562 (parental) | Doxorubicin alone | 1.07 ± 0.09 µM | [1] |

| K562/DOX | Doxorubicin alone | 34.93 ± 1.37 µM | [1] | |

| K562/DOX | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 µM | [1] | |

| Doxorubicin Accumulation | K562/DOX | 15.0 µM Doxorubicin alone (1h) | Fluorescence Intensity: 33093.12 | [1] |

| K562/DOX | 15.0 µM Doxorubicin + 1.0 µM DMAG (1h) | 2.3-fold higher fluorescence intensity | [1] | |

| Rhodamine 123 Accumulation | K562/DOX | Rhodamine 123 alone | - | [1] |

| K562/DOX | Rhodamine 123 + 1.0 µM DMAG | 49.11% increase in fluorescence intensity | [1] |

Mechanism of Action: P-glycoprotein Inhibition

The reversal of multidrug resistance by DMAG is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells. By blocking P-gp, DMAG increases the intracellular concentration of drugs like doxorubicin, thereby enhancing their cytotoxic effects.

Mechanism of DMAG in reversing multidrug resistance.

Experimental Protocols

-

Cell Seeding: Seed K562 and K562/DOX cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of doxorubicin, with or without a fixed concentration of DMAG (e.g., 1.0 µM), for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50%.

-

Cell Treatment: Treat K562/DOX cells with doxorubicin in the presence or absence of DMAG for specified time points (e.g., 12, 24, 48 hours).

-

Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in binding buffer and add Hoechst 33342 (10 µg/mL) and Propidium Iodide (PI, 5 µg/mL).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Hoechst 33342 stains the nuclei of all cells (blue), while PI only enters cells with compromised membranes (late apoptotic/necrotic cells, red). Apoptotic cells are identified by condensed or fragmented chromatin (bright blue), while viable cells have uniformly stained nuclei (light blue).

-

Cell Seeding: Seed K562/DOX cells in a 96-well plate.

-

Treatment: Incubate the cells with doxorubicin (e.g., 15.0 µM) with or without DMAG (e.g., 1.0 µM) for 1 hour.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.

-

Analysis: Measure the intracellular fluorescence of doxorubicin using a flow cytometer or a high-content imaging system. Doxorubicin is naturally fluorescent and can be excited at 488 nm with emission measured around 595 nm.

-

Loading: Incubate K562/DOX cells with Rhodamine 123 (a P-gp substrate) in the presence or absence of DMAG for a specified time (e.g., 30-60 minutes).

-

Efflux: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh, dye-free medium.

-

Analysis: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer. Reduced efflux in the presence of DMAG indicates P-gp inhibition.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 5,5'-Dimethoxylariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxylariciresinol is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Lignans, a class of polyphenolic compounds found in plants, are known for their diverse biological properties, including antioxidant, anti-inflammatory, and anticancer effects. This document provides detailed protocols for the extraction and purification of this compound from plant sources, offering a foundation for researchers to obtain this compound for further investigation. The methodologies described are based on established techniques for lignan isolation and purification.

Extraction Protocols

The extraction of this compound can be approached through various methods, with the choice of solvent and technique being critical for achieving optimal yields. The primary plant source identified for this compound is the bark of Phellodendron amurense.

Protocol 1: Maceration Extraction

This protocol outlines a standard maceration technique for the initial extraction of this compound.

Materials:

-

Dried and powdered bark of Phellodendron amurense

-

Methanol (B129727) (reagent grade)

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh the desired amount of powdered plant material.

-

Add methanol to the plant material in a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 24 hours using a shaker or magnetic stirrer.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction can enhance extraction efficiency and reduce extraction time and solvent consumption.

Materials:

-

Dried and powdered bark of Phellodendron amurense

-

Ethanol (B145695) (80%, aqueous)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Mix the powdered plant material with 80% ethanol in a solid-to-liquid ratio of 1:20 (w/v).

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

After sonication, centrifuge the mixture to pellet the plant debris.

-

Decant and collect the supernatant.

-

Repeat the extraction process on the pellet with fresh solvent.

-

Combine the supernatants and concentrate using a rotary evaporator to yield the crude extract.

Purification Protocols

The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step chromatographic approach is typically required for the purification of this compound.

Protocol 3: Multi-Step Chromatographic Purification

This protocol describes a sequential purification process using different chromatographic techniques.

Materials:

-

Crude extract of Phellodendron amurense

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, chloroform)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

Step 1: Silica Gel Column Chromatography

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Load the dried extract-adsorbed silica gel onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on TLC analysis.

Step 2: Sephadex LH-20 Column Chromatography

-

Dissolve the partially purified fraction from the silica gel column in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC or HPLC.

-

Combine the fractions containing this compound.

Step 3: Preparative HPLC (Prep-HPLC)

-

Dissolve the further purified fraction in the initial mobile phase for HPLC.

-

Purify the compound using a Prep-HPLC system equipped with a C18 column.

-

Use a gradient elution system, for example, starting with a mixture of water (with 0.1% formic acid) and acetonitrile and gradually increasing the acetonitrile concentration.

-

Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

Data Presentation

Table 1: Representative Extraction Parameters for Lignans

| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |

| Plant Material | Phellodendron amurense bark (powdered) | Phellodendron amurense bark (powdered) |

| Solvent | Methanol | 80% Ethanol |

| Solid-to-Liquid Ratio | 1:10 (w/v) | 1:20 (w/v) |

| Temperature | Room Temperature | 40-50°C |

| Extraction Time | 3 x 24 hours | 2 x 45 minutes |

| Estimated Yield (Crude) | 5-15% | 8-20% |

Table 2: Representative Purification Parameters for Lignans

| Purification Step | Stationary Phase | Mobile Phase System | Purity Achieved (Estimated) |

| Silica Gel Chromatography | Silica Gel | Hexane -> Ethyl Acetate -> Methanol (gradient) | 30-50% |

| Sephadex LH-20 | Sephadex LH-20 | Methanol (isocratic) | 60-80% |

| Preparative HPLC | C18 | Water (0.1% Formic Acid) : Acetonitrile (gradient) | >95% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Involvement

While the direct signaling pathways modulated by this compound are not yet fully elucidated, studies on its glycoside, this compound-4-O-β-D-glucoside (DMAG), have shown activity in reversing multidrug resistance in cancer cells. This is often mediated by the inhibition of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. The following diagram illustrates this potential mechanism.

Caption: Potential mechanism of action via P-glycoprotein inhibition.

Application Note: Quantitative Analysis of 5,5'-Dimethoxylariciresinol in Biological Matrices using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 5,5'-Dimethoxylariciresinol in biological matrices such as plasma. This method is crucial for pharmacokinetic studies, metabolism research, and evaluating the therapeutic potential of this lignan (B3055560). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high throughput and accurate quantification.

Introduction

This compound is a naturally occurring lignan found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in biological samples is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and nutritional research. This HPLC-MS/MS method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, offering excellent sensitivity and specificity.

Experimental Protocols